N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide
Description
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide (CAS: 1197811-72-5) is a chiral metabolite of the cholesterol-lowering drug ezetimibe, specifically identified as Ezetimibe Impurity B . It is synthesized via biotransformation of ezetimibe using the fungus Cunninghamella blakesleeana, yielding two stereoisomers with the (2R,5S) configuration being predominant . The compound features:
- Two 4-fluorophenyl groups at positions N and 3.
- A 4-hydroxybenzyl substituent at position 2.
- A hydroxyl group at position 4.
Its molecular formula is C₂₄H₂₃F₂NO₃ (MW: 411.44 g/mol), confirmed by EI-MS (m/z: 393.1540) and NMR spectroscopy . The hydroxyl groups contribute to its polarity, as evidenced by IR absorption at 3481 cm⁻¹ .
Properties
Molecular Formula |
C24H23F2NO3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30) |
InChI Key |
CJMGACWDXHCPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Organic Synthesis
Protocol Summary:
Two-day-old fungal spores are inoculated into autoclaved broth media and incubated on a shaker at 30 °C for two days to establish seed cultures.
These seed cultures are transferred into multiple flasks containing fresh medium and incubated for an additional 24 hours.
Ezetimibe (2000 mg) is dissolved in methanol and distributed evenly into the fungal cultures.
Fermentation proceeds for 9 to 12 days, depending on the fungal species.
Post-fermentation, the cultures are extracted with ethyl acetate, and the metabolites are separated using silica gel chromatography.
Yields and Metabolite Formation:
| Fungal Species | Metabolite Yield (%) | Notes |
|---|---|---|
| Beauveria bassiana | 15.8% (compound 2), 6.5% (compound 3) | Compound 2 corresponds to N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide |
| Cunninghamella blakesleeana | 5.2% (compounds 4 & 5) | Different azetidinone derivatives formed |
The biotransformation method offers a biologically mild alternative to chemical synthesis, potentially yielding stereospecific products and novel derivatives.
Comparative Analysis of Preparation Methods
| Aspect | Synthetic Organic Synthesis | Fungal Biotransformation |
|---|---|---|
| Starting Material | 4-Hydroxybenzaldehyde, 4-fluorobenzyl chloride, amines | Ezetimibe (parent compound) |
| Process Type | Multi-step chemical reactions | Microbial fermentation |
| Reaction Conditions | Controlled temperature, solvents, bases, coupling agents | Aqueous media, 30 °C, shaking incubation |
| Yield | Optimized for high yield (varies by process) | Moderate yields (5-16%) depending on fungus |
| Purity | High, with chromatographic purification | Requires extraction and chromatographic separation |
| Stereochemistry | Controlled by synthetic route | Potential for stereospecific metabolites |
| Scalability | Industrially scalable with flow reactors | Limited by fermentation scale and time |
| Environmental Impact | Use of organic solvents and reagents | More environmentally friendly, biocatalytic |
Research Findings and Notes
The compound’s preparation via fungal biotransformation highlights the potential of microbial systems to generate complex metabolites from pharmaceutical precursors, which can be useful for drug metabolism studies and impurity profiling.
Synthetic routes emphasize the importance of selective substitution reactions to introduce fluorophenyl groups without compromising the hydroxybenzyl moiety, which is crucial for biological activity.
Industrial production methods focus on optimizing reaction conditions to improve yield and purity, often employing continuous flow chemistry and automated systems to meet pharmaceutical standards.
The compound’s molecular formula is C24H23F2NO3 with a molecular weight of approximately 411.4 g/mol, and it is characterized by the presence of two fluorophenyl groups and a hydroxybenzyl substituent on a pentanamide backbone.
Summary Table of Key Preparation Data
| Parameter | Synthetic Route | Biotransformation Route |
|---|---|---|
| Starting Material | 4-Hydroxybenzaldehyde, 4-fluorobenzyl chloride, amines | Ezetimibe |
| Reaction Time | Hours to days | 9–12 days fermentation |
| Temperature | Ambient to reflux | 30 °C |
| Yield (%) | Variable, optimized >50% possible | 5.2% to 15.8% |
| Purification | Chromatography | Extraction + chromatography |
| Scalability | High | Moderate |
| Environmental Considerations | Use of organic solvents | Biocatalytic, greener |
Chemical Reactions Analysis
Types of Reactions
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may involve the conversion of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may revert these products back to alcohols .
Scientific Research Applications
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide is extensively used in scientific research, particularly in:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pentanamide Derivatives
*Nonplanarity attributed to steric hindrance from 4-fluorophenyl and hydroxybenzyl groups, analogous to metalloporphyrins with meso-fluorophenyl substituents .
Physicochemical Properties
Table 2: Solubility and Spectroscopic Data
Its $^{13}\text{C}$-NMR spectrum shows distinct aromatic resonances due to electron-withdrawing fluorine atoms (δ ~160 ppm for C-F) .
Stereochemical Considerations
The (2R,5S) configuration of the target compound is critical for its metabolic stability. Similar compounds like Compound 5 in adopt perpendicular fluorophenyl orientations to minimize steric clashes, whereas planar analogs (e.g., naphtho-annulated porphyrins) lack bulky substituents .
Biological Activity
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide, also known by its CAS number 1197811-72-5, is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the presence of fluorinated phenyl groups and hydroxyl functionalities, suggests a range of biological activities that merit detailed exploration.
- Molecular Formula : C24H23F2NO3
- Molecular Weight : 411.44 g/mol
- SMILES Notation : OC@@Hc3ccc(F)cc3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Anticancer Properties : Studies have shown that similar compounds with fluorinated phenyl groups can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Antioxidant Activity : The hydroxyl groups present in the structure may contribute to antioxidant effects, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
A study published in Nature Reviews Drug Discovery explored the effects of fluorinated compounds on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells through the activation of apoptotic pathways .
Anti-inflammatory Mechanism
Research conducted by De Gruyter demonstrated that related compounds could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators. This suggests that this compound may similarly modulate inflammatory responses .
Antioxidant Potential
A comparative analysis highlighted the antioxidant properties of hydroxylated phenolic compounds. These compounds showed a strong ability to reduce oxidative stress markers in vitro, indicating that this compound may also provide protective effects against oxidative damage .
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
